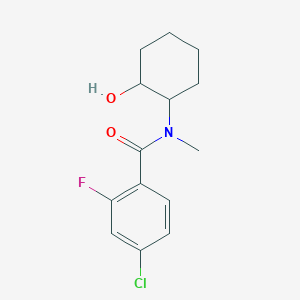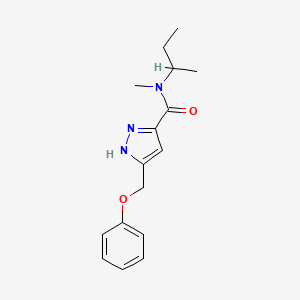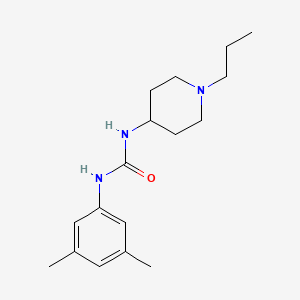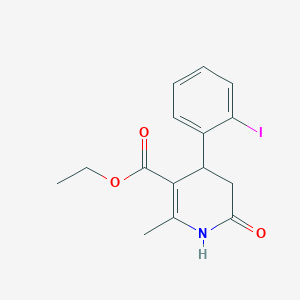![molecular formula C24H27ClN2O5 B5363478 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)
4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. It has been extensively studied due to its potential applications in scientific research, particularly in the field of cancer research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in various diseases, including cancer.
Mécanisme D'action
4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for catalytic activity. This compound chelates the zinc ion, preventing the enzyme from functioning properly. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting MMPs, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can lead to a reduction in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of MMPs, and has been extensively studied for its potential applications in cancer research. However, there are also limitations to its use. This compound is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the development of targeted delivery systems for MMP inhibitors, which could improve their effectiveness and reduce side effects. Additionally, there is interest in exploring the potential applications of MMP inhibitors in other diseases, such as arthritis and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with butyl acrylate to form 4-chlorocinnamic acid. This is followed by the reaction of the acid with 4-butoxyaniline to form the corresponding amide. The amide is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has been extensively studied for its potential applications in cancer research. MMPs play a crucial role in tumor invasion and metastasis, and inhibition of MMPs has been shown to have therapeutic potential in various types of cancer. This compound has been shown to inhibit the activity of MMPs in vitro and in vivo, and has been shown to reduce tumor growth and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-2-3-15-32-20-12-8-18(9-13-20)23(30)27-21(16-17-6-10-19(25)11-7-17)24(31)26-14-4-5-22(28)29/h6-13,16H,2-5,14-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAHSVMAVLJHLE-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylnicotinamide](/img/structure/B5363426.png)

![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)

![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)

![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)
